N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
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Overview
Description
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized by reacting cyclopropylamine with 2-bromo-1,3-thiazole under basic conditions. The resulting intermediate is then coupled with piperidine and pyridine derivatives through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H24N4S |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C18H24N4S/c1-21(17-4-2-3-9-19-17)16-7-10-22(11-8-16)12-15-13-23-18(20-15)14-5-6-14/h2-4,9,13-14,16H,5-8,10-12H2,1H3 |
InChI Key |
YZSCCXGBBAERAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CSC(=N2)C3CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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